![molecular formula C18H18N8O2 B2609260 3-((1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034478-10-7](/img/structure/B2609260.png)
3-((1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine is a compound with the molecular formula C7H8N4 . It has been studied for various applications in drug design .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines has been explored in different areas of drug design . The predominant access to these compounds is still the [3 + 3] cyclocondensation of two bidentate synthons .
Molecular Structure Analysis
The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle, despite its relatively simple structure, has proved to be remarkably versatile . Its ring system is isoelectronic with that of purines, making it a possible surrogate of the purine ring .
Chemical Reactions Analysis
The 1,2,4-triazolo[1,5-a]pyrimidine ring has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine . Its metal-chelating properties have also been exploited to generate candidate treatments for cancer and parasitic diseases .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine are not specifically mentioned in the sources I found .
Scientific Research Applications
Microwave-Mediated Synthesis
The compound is used in the microwave-mediated synthesis of 1,2,4-triazolo [1,5- a ]pyridines from enaminonitriles . This method involves a tandem reaction with enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound .
Medicinal Chemistry
In medicinal chemistry , the compound is found in numerous natural products exhibiting immense biological activities . It exhibits numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These compounds are utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Energetic Materials
The compound has potential applications as energetic materials due to its good thermal stabilities and comparable detonation properties .
Fatty Acid-Binding Proteins (FABPs) Inhibitors
Among the fatty acid-binding proteins (FABPs) isoforms, FABP4 and FABP5 have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes . The compound can act as an inhibitor for these proteins .
Antibacterial Activity
The compound has shown antibacterial activity . The antibacterial activities of newly synthesized triazolo [4,3- a ]pyrazine derivatives were tested using the microbroth dilution method, and their minimum inhibitory concentrations (MICs) against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains were obtained .
Fluorescent Probes
The compound has been used as fluorescent probes in scientific research . These probes are often used in biochemistry and cell biology to detect, identify, and track certain compounds.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N8O2/c1-11-8-12(2)26-18(22-11)23-15(24-26)17(27)25-7-3-4-13(10-25)28-16-14(9-19)20-5-6-21-16/h5-6,8,13H,3-4,7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNFZCDGCJJOST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)N3CCCC(C3)OC4=NC=CN=C4C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.